3-Hydrazinobenzonitrile
Overview
Description
3-Hydrazinobenzonitrile is a chemical compound that serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazino group attached to a benzonitrile moiety. This functional group combination allows for a range of chemical transformations, making it a versatile reagent in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of 3-hydrazinobenzonitrile can be achieved through various methods. For instance, 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives are synthesized and evaluated for their anti-inflammatory properties, indicating the potential for systematic chemical modification of the hydrazino group to achieve desired biological activities . Additionally, energetic salts based on 3-hydrazino-4-amino-1,2,4-triazole (HATr) are synthesized through metathesis reactions or Bronsted acid–base reactions, showcasing the compound's utility in creating nitrogen-rich salts with potential applications in explosives .
Molecular Structure Analysis
The molecular structure of 3-hydrazinobenzonitrile derivatives can be complex, with the potential for extensive hydrogen bonding interactions between cations and anions, as seen in the nitrogen-rich salts of 3-hydrazino-4-amino-1,2,4-triazole . The crystal structure of related compounds, such as ethyl 4-hydrazinobenzoate hydrochloride, reveals intricate hydrogen bonding patterns that contribute to the stability of the crystalline form .
Chemical Reactions Analysis
3-Hydrazinobenzonitrile and its derivatives undergo a variety of chemical reactions. For example, the transformation of 3-chloro-1,2,4-triazino[3,4-b]benzothiazole-4(H)-one to 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole involves decarbonylation, ring contraction, and substitution reactions . The base-catalyzed synthesis of 1,2,4-triazoles from nitriles and hydrazides further demonstrates the reactivity of the nitrile group in the presence of hydrazides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydrazinobenzonitrile derivatives are influenced by their molecular structure. Energetic salts derived from 3-hydrazino-4-amino-1,2,4-triazole exhibit high density, reasonable thermal stability, and good impact sensitivities, with calculated detonation pressures and velocities indicating their potential as explosives . The unexpected isomerization of N-nitropyrazole during the synthesis of hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole highlights the compound's ability to undergo structural changes under specific reaction conditions, affecting its thermal stability and sensitivity .
Scientific Research Applications
Inflammation Inhibitors
3-Hydrazinobenzonitrile derivatives have been studied for their role in inhibiting immune complex-induced inflammation. These derivatives demonstrated effectiveness in reducing exudate volume and accumulation of white blood cells in the rat dermal and pleural reverse passive Arthus reactions, showing a similar pattern of activity to hydrocortisone. The essential structural requirements for this inhibitory activity were identified, highlighting the importance of the nitrogen 1' of the hydrazino group being electron-rich for effective activity (Haviv et al., 1988).
Energetic Salts and Propellants
Research on energetic salts formed between 3-Hydrazino-4-amino-1,2,4-triazole (HATr) and various acids has shown potential applications in gunpowder and propellant materials. These energetic salts, studied for their thermal characteristics, detonation pressures, and velocities, indicate that 3-Hydrazinobenzonitrile derivatives could be significant in the development of low melting explosives and propellants (Jun-Chen Wu et al., 2013).
Chemical Degradation Studies
Studies on the degradation of compounds related to 3-Hydrazinobenzonitrile, such as 3-amino-1,2,3-benzotriazin-4-one, have been conducted to understand their chemical behavior. These studies reveal insights into the mechanisms of hydrolysis and decomposition under various conditions, which are crucial for understanding the stability and reactivity of these compounds (Gibson & Green, 1965).
Photonics Research
3-Hydrazinobenzonitrile derivatives have implications in the field of photonics, particularly in the research of III-Nitride photonics. This area of study encompasses energy-related technologies like solid-state lighting, solar cells, and laser devices. The role of nitride semiconductors in these applications is significant, and 3-Hydrazinobenzonitrile derivatives may contribute to advancements in these areas (Tansu et al., 2010).
Safety And Hazards
3-Hydrazinobenzonitrile is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The search results did not provide specific papers related to 3-Hydrazinobenzonitrile . For a more comprehensive analysis, it would be beneficial to conduct a thorough literature review in scientific databases.
properties
IUPAC Name |
3-hydrazinylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-6-2-1-3-7(4-6)10-9/h1-4,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOSIWQIJOMACM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363382 | |
Record name | 3-hydrazinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinobenzonitrile | |
CAS RN |
17672-26-3 | |
Record name | 3-hydrazinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydrazinylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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